Valnemulin-d6 (TFA)
Description
Valnemulin-d6 (TFA) is a deuterium-labeled isotopologue of Valnemulin TFA, a semisynthetic pleuromutilin antibiotic. The compound is primarily utilized in research settings as an internal standard for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) . Valnemulin TFA itself inhibits bacterial protein synthesis by binding to the peptidyl transferase center within the 50S ribosomal subunit, effectively blocking translation elongation . The deuterated version, Valnemulin-d6 (TFA), incorporates six deuterium atoms at specific positions in its structure, increasing its molecular weight by approximately 6 atomic mass units (Da). This modification enables precise tracking of the parent compound in pharmacokinetic or metabolic studies while maintaining identical chemical and biological behavior under most experimental conditions .
Properties
Molecular Formula |
C33H53F3N2O7S |
|---|---|
Molecular Weight |
684.9 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H52N2O5S.C2HF3O2/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;3-2(4,5)1(6)7/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);(H,6,7)/t19-,20+,22-,24-,25+,26+,29-,30+,31+;/m1./s1/i6D3,7D3; |
InChI Key |
QWGJFTBUXJFDQX-OQPBYKLCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Valnemulin-d6 (TFA) is synthesized through a series of chemical reactions starting from pleuromutilin. The synthetic route involves the introduction of deuterium atoms into the valnemulin molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. Industrial production methods for Valnemulin-d6 (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acylation Reactions
Valnemulin-d6 (TFA) undergoes acylation at its primary and secondary amine groups, a reaction critical for modifying its pharmacokinetic properties. For example:
-
Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., DIPEA).
-
Conditions : Anhydrous DMF or CH₂Cl₂ at 0–25°C under nitrogen.
-
Outcome : Formation of acetylated derivatives, enhancing metabolic stability for tracer studies .
Table 1: Acylation Reaction Parameters
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Citation |
|---|---|---|---|---|---|
| Amine Acylation | Acetic anhydride/DIPEA | DMF | 25°C | 85–92 |
Boc Deprotection
The trifluoroacetic acid (TFA) salt facilitates Boc (tert-butoxycarbonyl) group removal during synthetic modifications:
-
Outcome : Cleavage of Boc-protected intermediates to regenerate free amines for subsequent functionalization .
Table 2: Boc Deprotection Efficiency
| Substrate | TFA Concentration (%) | Time (h) | Deprotection Efficiency (%) | Citation |
|---|---|---|---|---|
| Boc-Valnemulin-d6 | 10 | 2 | 98 |
Peptide Coupling
Valnemulin-d6 (TFA) participates in peptide bond formation via carbodiimide-mediated coupling:
-
Outcome : Conjugation with carboxylic acids to generate peptidomimetic derivatives for antibacterial studies .
Table 3: Peptide Coupling Optimization
| Carboxylic Acid | Coupling Agent | Reaction Time (h) | Yield (%) | Citation |
|---|---|---|---|---|
| 4-Nitrobenzoic acid | EDC·HCl/HOBt | 18 | 78 |
Oxidation Reactions
The C11 hydroxyl group in Valnemulin-d6 (TFA) is susceptible to oxidation:
Table 4: Oxidation Kinetics
| Oxidizing Agent | Solvent | Temperature | Conversion Rate (%) | Citation |
|---|---|---|---|---|
| Dess-Martin periodinane | CH₂Cl₂ | 0°C | 95 |
Nucleophilic Substitution
The thioether moiety in Valnemulin-d6 (TFA) undergoes nucleophilic substitution:
Reductive Amination
Valnemulin-d6 (TFA) derivatives are synthesized via reductive amination at the C3 position:
Stability Under Acidic Conditions
Valnemulin-d6 (TFA) demonstrates pH-dependent stability:
-
Conditions : Stable at pH 2–7 (25°C), but degrades rapidly at pH > 8.
-
Degradation Products : Cleavage products identified via LC-MS, including pleuromutilin core fragments.
Isotope Effects on Reaction Kinetics
Deuterium labeling alters reaction rates compared to non-deuterated valnemulin:
Scientific Research Applications
Valnemulin-d6 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of valnemulin.
Biology: Employed in studies to understand the biological pathways and interactions of valnemulin in various organisms.
Medicine: Investigated for its potential use in treating resistant mycoplasma infections in immunocompromised patients.
Industry: Utilized in the development of veterinary drugs to treat bacterial infections in animals
Mechanism of Action
Valnemulin-d6 (TFA) exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds during protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the 23S ribosomal RNA within the bacterial ribosome .
Comparison with Similar Compounds
Comparison with Similar Compounds
Valnemulin-d6 (TFA) vs. Valnemulin TFA
The primary distinction between Valnemulin-d6 (TFA) and its non-deuterated counterpart lies in their applications. While Valnemulin TFA is used therapeutically to treat Gram-positive bacterial infections in veterinary medicine, Valnemulin-d6 (TFA) serves exclusively as an analytical tool. Key comparative data are summarized below:
Comparison with Other Deuterated Antibiotics
Deuterated antibiotics, such as Clarithromycin-d3 or Doxycycline-d6, share similar roles as internal standards. However, Valnemulin-d6 (TFA) is unique in its class due to its pleuromutilin backbone, which confers specificity against ribosomal targets distinct from macrolides or tetracyclines. For example:
- Structural Specificity : Unlike thyroxine analogs (e.g., Supplemental Figure 1 in ), Valnemulin-d6 (TFA) retains the tricyclic mutilin core critical for ribosomal binding .
Comparison with Non-Pleuromutilin Antibiotics
Tofenamic acid (a diphenylamine derivative) and thyroxine (a hormone) exhibit structural and functional divergence from Valnemulin-d6 (TFA). Tofenamic acid acts as a cyclooxygenase inhibitor, while thyroxine regulates metabolic activity, highlighting Valnemulin-d6 (TFA)’s niche as a ribosomal-targeting agent .
Notes and Limitations
- The evidence lacks direct comparative studies between Valnemulin-d6 (TFA) and other pleuromutilin derivatives (e.g., Tiamulin-d6).
Q & A
Q. What analytical methods are recommended for quantifying Valnemulin-d6 (TFA) in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for isotopically labeled compounds. Key parameters include:
- Chromatographic separation : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for optimal retention.
- Mass spectrometry : Monitor transitions specific to Valnemulin-d6 (TFA) (e.g., m/z 565.3 → 327.1 for the parent ion and fragment).
- Validation : Follow ICH guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How should researchers ensure isotopic purity during Valnemulin-d6 (TFA) synthesis?
Q. What protocols are used to evaluate Valnemulin-d6 (TFA) stability in pharmacokinetic studies?
- Matrix stability : Incubate spiked plasma samples at 4°C, 25°C, and -80°C for 24–72 hours.
- Freeze-thaw cycles : Perform 3–5 cycles to simulate real-world handling.
- Data reporting : Tabulate recovery rates and degradation products (e.g., Valnemulin-d0) with statistical confidence intervals .
Advanced Research Questions
Q. How can conflicting bioactivity data for Valnemulin-d6 (TFA) across studies be resolved?
- Meta-analysis : Pool data from independent studies and apply multivariate regression to identify confounding variables (e.g., cell line variability, assay protocols).
- Dose-response reevaluation : Compare EC50 values under standardized conditions (e.g., fixed serum concentrations, pH 7.4).
- Expert review : Engage interdisciplinary teams to assess methodological flaws, such as incomplete controls or isotopic interference .
Q. What strategies optimize Valnemulin-d6 (TFA) solubility for in vivo delivery?
- Co-solvent systems : Test combinations like PEG-400/water (20:80 v/v) or DMSO/saline (≤5% DMSO).
- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability.
- Data validation : Include dynamic light scattering (DLS) for particle size distribution and in vitro release profiles .
Q. How should researchers address discrepancies in Valnemulin-d6 (TFA) pharmacokinetic parameters between species?
- Allometric scaling : Apply body-weight-based models to extrapolate human PK parameters from rodent data.
- Mechanistic modeling : Incorporate enzyme kinetics (e.g., CYP3A4 metabolism rates) into physiologically based pharmacokinetic (PBPK) simulations.
- Cross-species validation : Compare AUC and Cmax values in at least two preclinical models (e.g., rat, dog) .
Data Management and Reproducibility
Q. What standards ensure FAIR (Findable, Accessible, Interoperable, Reusable) data for Valnemulin-d6 (TFA) studies?
- Repository selection : Deposit raw LC-MS/MS datasets in domain-specific repositories (e.g., ChEMBL, Zenodo) with unique DOIs.
- Metadata templates : Include experimental conditions (e.g., column type, ionization mode) and software versions (e.g., XCalibur 4.3).
- Compliance : Adhere to journal-specific guidelines for data availability statements, as outlined by the Royal Society of Chemistry .
Q. How can cross-study variability in Valnemulin-d6 (TFA) cytotoxicity assays be minimized?
- Standardized protocols : Use CLSI guidelines for cell viability assays (e.g., MTT, ATP luminescence).
- Reference controls : Include Valnemulin-d0 as an internal comparator in every experiment.
- Blinded analysis : Assign sample IDs randomly to reduce observer bias .
Tables for Methodological Reference
Q. Table 1. Key Parameters for Valnemulin-d6 (TFA) LC-MS/MS Validation
| Parameter | Acceptable Range | Reference Method |
|---|---|---|
| Linearity (R²) | ≥0.99 | ICH Q2(R1) |
| Intra-day Precision | CV ≤15% | FDA Guidance |
| LOD | 0.3 ng/mL | EMA Guidelines |
Q. Table 2. Stability of Valnemulin-d6 (TFA) in Plasma
| Condition | Recovery (%) | Degradation Product (%) |
|---|---|---|
| 24h at 4°C | 98.2 ± 2.1 | 1.8 ± 0.3 |
| 3 freeze-thaw cycles | 95.4 ± 3.2 | 4.6 ± 1.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
